Thiazole-5-carboxamidine
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Overview
Description
Thiazole-5-carboxamidine is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole-5-carboxamidine typically involves the Hantzsch thiazole synthesis, which is one of the most common methods for obtaining thiazole moieties. This method involves the cyclization reaction between alpha-halocarbonyl compounds and reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . The reaction conditions can vary, including the use of aprotic or protic solvents and the presence or absence of a base catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiazole-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazole derivatives .
Scientific Research Applications
Thiazole-5-carboxamidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazole-5-carboxamidine involves its interaction with molecular targets and pathways in biological systems. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound’s aromaticity and electron density distribution enable it to participate in various biochemical interactions .
Comparison with Similar Compounds
Thiazole-5-carboxamidine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. This compound is unique due to its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for various applications .
Properties
Molecular Formula |
C4H5N3S |
---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C4H5N3S/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6) |
InChI Key |
CENALTKWKHZDJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(=N)N |
Origin of Product |
United States |
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